molecular formula C19H20N2O3 B2549348 3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 1009689-36-4

3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2549348
CAS No.: 1009689-36-4
M. Wt: 324.38
InChI Key: YCKZMZQMPQUGFI-UHFFFAOYSA-N
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Description

3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction between maleic anhydride and aromatic amines. The reaction proceeds through the opening of the maleic anhydride ring, followed by cyclization to form the pyrrolidine-2,5-dione structure . Industrial production methods often utilize efficient catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

    Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:

Biological Activity

3-[(4-Ethylphenyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a compound of significant interest due to its biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan and is implicated in various pathological conditions, including cancer and autoimmune diseases. The inhibition of IDO1 can enhance immune responses, making this compound a potential therapeutic agent in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₀N₂O₃, with a molecular weight of 324.4 g/mol. Its structure features a pyrrolidine ring with ethyl and methoxy substituents that may influence its solubility and bioavailability. The presence of both amine and carbonyl functional groups suggests potential reactivity that can be exploited in synthetic chemistry.

The primary mechanism through which this compound exerts its biological effects is by inhibiting IDO1. This inhibition disrupts the kynurenine pathway, leading to increased levels of tryptophan and downstream metabolites that can enhance T cell proliferation and activity. Studies have shown that compounds targeting IDO1 can have profound effects on tumor growth and immune evasion.

Biological Activity Overview

Biological Activity Description
IDO1 Inhibition Enhances immune response against tumors; potential application in cancer therapy.
Antimicrobial Activity Preliminary studies suggest potential antibacterial properties against certain pathogens.
Anti-inflammatory Effects May reduce inflammation through modulation of immune responses.

IDO1 Inhibition Studies

Research has demonstrated that this compound effectively inhibits IDO1 activity in vitro. For instance, studies reported a significant decrease in kynurenine production when cells were treated with this compound, indicating its effectiveness as an IDO1 inhibitor .

Antimicrobial Properties

In addition to its role as an IDO1 inhibitor, this compound has shown preliminary antimicrobial activity. In vitro assays indicated that it could inhibit the growth of specific Gram-positive bacteria; however, further studies are needed to establish its full spectrum of antimicrobial efficacy .

Anti-inflammatory Potential

The compound's ability to modulate immune responses suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolidine derivatives similar to this compound:

  • Case Study 1 : A study evaluated the effects of similar compounds on tumor-bearing mice and observed enhanced survival rates when treated with IDO1 inhibitors, including those structurally related to the compound .
  • Case Study 2 : Clinical trials involving other pyrrolidine derivatives reported improved outcomes in patients with advanced cancers when combined with standard therapies.

Properties

IUPAC Name

3-(4-ethylanilino)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-13-8-10-14(11-9-13)20-15-12-18(22)21(19(15)23)16-6-4-5-7-17(16)24-2/h4-11,15,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKZMZQMPQUGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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